molecular formula C18H29N3O3S B3565620 N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide

N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide

Cat. No.: B3565620
M. Wt: 367.5 g/mol
InChI Key: XIXIYBRMQAFRBH-UHFFFAOYSA-N
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Description

Compounds with a piperazine ring, like the one in your molecule, are often used in pharmaceuticals, including antipsychotics and antihistamines . The sulfonamide group (-SO2NH2) is a common feature in some antibiotics .


Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of a piperazine ring, an isopropylphenyl group, and a methanesulfonamide group . The exact structure would depend on the positions of these groups in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Piperazine derivatives are often solids at room temperature, and many are soluble in water . The compound’s properties could be influenced by factors such as the presence of the isopropylphenyl group and the methanesulfonamide group .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing piperazine rings act on the central nervous system .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a new pharmaceutical, for example, it would need to undergo extensive testing for efficacy and safety .

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(4-propan-2-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-5-19-10-12-20(13-11-19)18(22)14-21(25(4,23)24)17-8-6-16(7-9-17)15(2)3/h6-9,15H,5,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXIYBRMQAFRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide
Reactant of Route 6
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N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide

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